molecular formula C27H47N3O2 B12545802 N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine CAS No. 142225-69-2

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine

Cat. No.: B12545802
CAS No.: 142225-69-2
M. Wt: 445.7 g/mol
InChI Key: FUPMCWKVTLEAGW-UHFFFAOYSA-N
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Description

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine is a complex organic compound characterized by a long aliphatic chain and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine typically involves a multi-step process. The initial step often includes the preparation of the docos-21-en-1-ylamine, which is then reacted with 5-nitropyridin-2-amine under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted pyridines and reduced aliphatic chains.

Scientific Research Applications

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(Docos-21-EN-1-YL)-5-aminopyridin-2-amine
  • N-(Docos-21-EN-1-YL)-5-chloropyridin-2-amine

Uniqueness

N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine is unique due to its specific combination of a long aliphatic chain and a nitropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

142225-69-2

Molecular Formula

C27H47N3O2

Molecular Weight

445.7 g/mol

IUPAC Name

N-docos-21-enyl-5-nitropyridin-2-amine

InChI

InChI=1S/C27H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h2,22-23,25H,1,3-21,24H2,(H,28,29)

InChI Key

FUPMCWKVTLEAGW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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